![molecular formula C11H16N2O2S2 B2899313 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide CAS No. 708999-44-4](/img/structure/B2899313.png)
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the family of sulfonylureas, which are known for their ability to regulate insulin secretion in the pancreas. However, EHT 1864 has shown promise in inhibiting the activity of Rho guanine nucleotide exchange factors (RhoGEFs), which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis.
Wirkmechanismus
Target of Action
Similar compounds, such as benzenesulfonamides, are known to target enzymes like carbonic anhydrase .
Mode of Action
Benzenesulfonamides, a related class of compounds, are known to inhibit the enzyme carbonic anhydrase . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.
Biochemical Pathways
The inhibition of carbonic anhydrase by related compounds can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in many biological systems .
Result of Action
The inhibition of carbonic anhydrase by related compounds can lead to changes in ph balance within cells, potentially affecting a variety of cellular processes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 is its specificity for RhoGEFs. Unlike other compounds that may have off-target effects, this compound 1864 specifically targets the DH domain of RhoGEFs, making it a more selective inhibitor. However, one limitation of this compound 1864 is its relatively low potency compared to other RhoGEF inhibitors. This may limit its effectiveness in certain types of cancer or in combination with other therapies.
Zukünftige Richtungen
There are a number of future directions for research on 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864. One area of interest is the development of more potent analogs of the compound that may be more effective in inhibiting RhoGEFs. In addition, studies are needed to determine the optimal dosing and administration schedule for this compound 1864 in cancer patients. Finally, further studies are needed to determine the potential of this compound 1864 in combination with other therapies for cancer treatment.
Synthesemethoden
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine to produce 4-ethylbenzenesulfonamide. This intermediate is then reacted with thiosemicarbazide to yield 4-ethyl-N-(ethylthiosemicarbazide)benzenesulfonamide. Finally, the compound is treated with sodium hydroxide to produce the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide 1864 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of RhoGEFs, which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis. Studies have shown that this compound 1864 can inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYMWSRCZTJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.